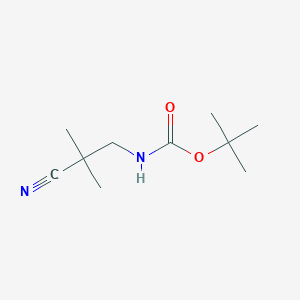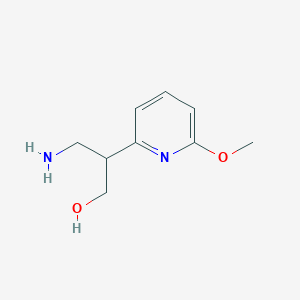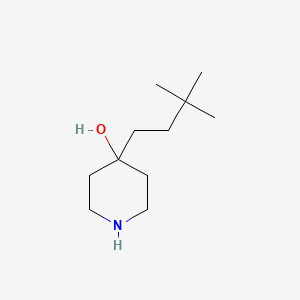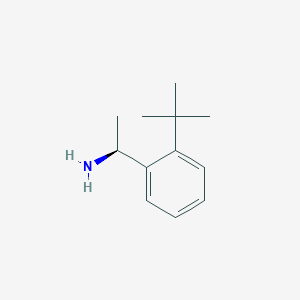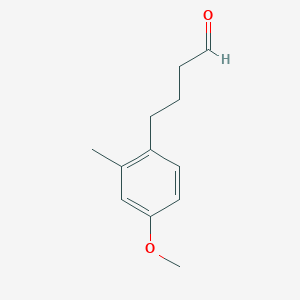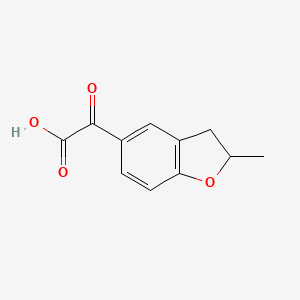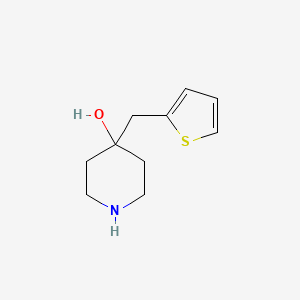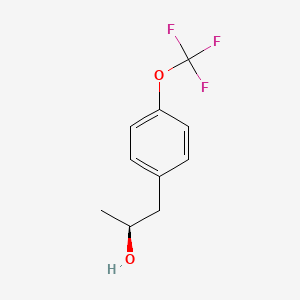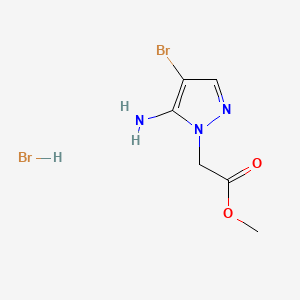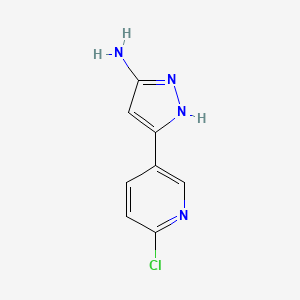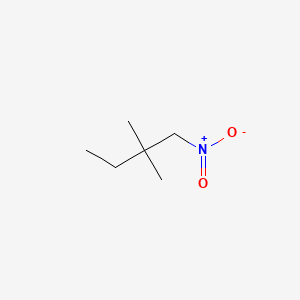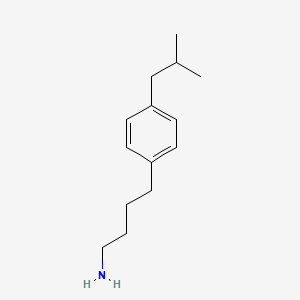
4-(4-Isobutylphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isobutylphenyl)butan-1-amine is an organic compound belonging to the class of phenylbutylamines. It features a phenyl group substituted at the fourth carbon by a butan-1-amine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isobutylphenyl)butan-1-amine typically involves the alkylation of ammonia with haloalkanes. This process requires a large excess of ammonia to ensure the formation of primary amines . Another method involves the reduction of nitro compounds to amines using reducing agents such as hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro compounds or reductive amination of carbonyl compounds. These methods are preferred due to their efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Isobutylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield primary amines from nitro compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Isobutylphenyl)butan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Isobutylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. It primarily acts by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Phenylisobutylamine: A higher homologue of amphetamine with reduced dopaminergic effects.
Butylamine: An organic compound with similar structural features but different functional properties.
Uniqueness: 4-(4-Isobutylphenyl)butan-1-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its applications in various fields, including its potential therapeutic uses, set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
4-[4-(2-methylpropyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-12(2)11-14-8-6-13(7-9-14)5-3-4-10-15/h6-9,12H,3-5,10-11,15H2,1-2H3 |
Clave InChI |
PVNYIINYVXDWLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
